molecular formula C23H27N3O4S B303580 3-amino-N-(3,4,5-trimethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide

3-amino-N-(3,4,5-trimethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide

Cat. No. B303580
M. Wt: 441.5 g/mol
InChI Key: WXZSLOWTSCTYBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-N-(3,4,5-trimethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide, also known as TTA-A2, is a synthetic compound that has gained significant attention in the scientific community for its potential therapeutic applications. TTA-A2 is a potent and selective agonist of the transient receptor potential ankyrin 1 (TRPA1) ion channel, which plays a critical role in pain sensation, inflammation, and other physiological processes.

Mechanism of Action

3-amino-N-(3,4,5-trimethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide works by binding to and activating the TRPA1 ion channel, which is found on sensory neurons throughout the body. When activated, TRPA1 channels trigger the release of neurotransmitters that signal the presence of pain or inflammation. By selectively activating these channels, 3-amino-N-(3,4,5-trimethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide can modulate pain signaling pathways and reduce the sensation of pain.
Biochemical and physiological effects:
In addition to its effects on pain signaling, 3-amino-N-(3,4,5-trimethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has also been shown to have other biochemical and physiological effects. For example, 3-amino-N-(3,4,5-trimethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has been shown to inhibit the release of pro-inflammatory cytokines, which are involved in the immune response to infection and injury. 3-amino-N-(3,4,5-trimethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has also been shown to have anti-oxidant properties, which may be useful in the treatment of conditions such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-amino-N-(3,4,5-trimethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide for lab experiments is its high potency and selectivity for TRPA1 channels. This makes it a valuable tool for studying the role of these channels in pain signaling and other physiological processes. However, one of the limitations of 3-amino-N-(3,4,5-trimethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide is its complexity and difficulty of synthesis, which can make it challenging to obtain in sufficient quantities for some experiments.

Future Directions

There are several potential future directions for research on 3-amino-N-(3,4,5-trimethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide. One area of focus is on the development of new pain medications based on the structure of 3-amino-N-(3,4,5-trimethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide. Researchers are also exploring the potential use of 3-amino-N-(3,4,5-trimethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide in the treatment of other conditions, such as inflammation, oxidative stress, and neurodegenerative diseases. Additionally, there is ongoing research into the mechanisms of action of 3-amino-N-(3,4,5-trimethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide and its effects on other ion channels and signaling pathways.

Synthesis Methods

The synthesis of 3-amino-N-(3,4,5-trimethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide involves several steps, including the preparation of the starting materials, the formation of the key intermediate, and the final coupling reaction. The process typically involves the use of various reagents and catalysts, and requires a high level of expertise in organic chemistry. While the exact details of the synthesis method are beyond the scope of this paper, it is worth noting that 3-amino-N-(3,4,5-trimethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide is a highly complex and challenging molecule to synthesize.

Scientific Research Applications

3-amino-N-(3,4,5-trimethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. One of the most promising areas of research is in the treatment of chronic pain, which affects millions of people worldwide. TRPA1 channels are known to play a critical role in the sensation of pain, and 3-amino-N-(3,4,5-trimethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has been shown to be a highly potent and selective agonist of these channels. This makes 3-amino-N-(3,4,5-trimethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide a potentially valuable tool for the development of new pain medications.

properties

Product Name

3-amino-N-(3,4,5-trimethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide

Molecular Formula

C23H27N3O4S

Molecular Weight

441.5 g/mol

IUPAC Name

6-amino-N-(3,4,5-trimethoxyphenyl)-4-thia-2-azatricyclo[7.6.0.03,7]pentadeca-1,3(7),5,8-tetraene-5-carboxamide

InChI

InChI=1S/C23H27N3O4S/c1-28-17-11-14(12-18(29-2)20(17)30-3)25-22(27)21-19(24)15-10-13-8-6-4-5-7-9-16(13)26-23(15)31-21/h10-12H,4-9,24H2,1-3H3,(H,25,27)

InChI Key

WXZSLOWTSCTYBP-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=C(C3=CC4=C(CCCCCC4)N=C3S2)N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=C(C3=C(S2)N=C4CCCCCCC4=C3)N

Origin of Product

United States

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